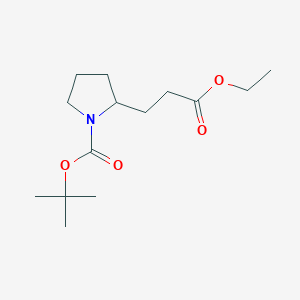

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-ethoxy-3-oxopropyl substituent at the 2-position. This ester-functionalized pyrrolidine derivative is frequently utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its stability and versatility in coupling reactions .

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |

InChI Key |

SKUKFAYPHRIZHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions. The key features of the synthesis include:

- Construction of the pyrrolidine ring with selective substitution at the 2-position.

- Introduction of the 3-ethoxy-3-oxopropyl side chain.

- Use of the tert-butyl carbamate (Boc) protecting group on the nitrogen of the pyrrolidine to control reactivity and stereochemistry.

- Application of protecting group strategies and selective deprotection to achieve the desired stereochemical configuration and functional group arrangement.

The exact synthetic route can vary based on the starting materials and desired purity or stereoisomeric form.

Typical Synthetic Route

A representative synthetic approach involves the following steps:

Starting Material Preparation : Begin with a suitable pyrrolidine derivative, often protected at the nitrogen with a tert-butyl carbamate group (Boc-protected pyrrolidine).

Side Chain Introduction : The 3-ethoxy-3-oxopropyl group may be introduced via alkylation or acylation reactions. For example, an ethyl ester of a 3-oxopropionic acid derivative can be coupled to the 2-position of the pyrrolidine ring.

Protecting Group Manipulations : The Boc group protects the nitrogen during the side chain introduction and can be removed selectively if needed.

Purification : The final product is typically purified by flash chromatography or recrystallization to achieve high purity (often >95%).

Stereochemical Control : If stereoisomeric purity is required, chiral starting materials or chiral catalysts may be employed to favor the (2S) or (2R) configuration.

Example from Related Literature

While direct detailed procedures for this exact compound are scarce, related compounds such as tert-butyl 2-(3-chloropropyl)pyrrolidine-1-carboxylate and tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate have been synthesized using photoredox catalysis combined with nickel catalysis under mild conditions:

- Using Ir[dF(CF3)ppy]2(dtbbpy)PF6 as a photocatalyst and NiCl2- glyme as a nickel source.

- Base: K2CO3.

- Solvent: MeCN.

- Reaction temperature: Ambient.

- Purification by flash chromatography yields the product as a colorless oil with high yield (65-96%).

This suggests that similar catalytic and base-mediated alkylation strategies could be adapted for the preparation of this compound.

Data Table Summarizing Key Preparation Aspects

| Aspect | Details |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Protecting Group | tert-Butyl carbamate (Boc) |

| Key Functional Groups | Pyrrolidine ring, ethoxy ester, ketone (oxopropyl) |

| Typical Solvents | Acetonitrile (MeCN), polar aprotic solvents |

| Common Bases | Potassium carbonate (K2CO3) |

| Catalysts | Photoredox catalysts (Iridium complexes), Nickel catalysts (in related derivatives) |

| Purification | Flash chromatography (EtOAc/hexanes gradient) |

| Stereochemistry Control | Use of chiral starting materials or catalysts; (2S) and (2R) forms possible |

| Yield Range (related compounds) | 65-96% (depending on reaction conditions and substrate) |

Research Discoveries and Notes

- The compound can exist as stereoisomers, with the (2S) form having been isolated at 97% purity and used as a building block in organic synthesis.

- Protecting groups such as Boc are essential to prevent side reactions on the pyrrolidine nitrogen during functionalization steps.

- Photoredox and nickel dual catalysis have emerged as efficient methods for alkylation of pyrrolidine derivatives, suggesting potential for mild and selective synthesis routes.

- The ethoxy-oxopropyl side chain introduces an ester and ketone functionality, allowing further chemical transformations such as hydrolysis or nucleophilic additions.

- The compound's preparation is adaptable to various synthetic routes depending on availability of starting materials and desired stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As an intermediate in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action for tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbone

tert-Butyl (2S,4R)-2-(3-ethoxy-3-oxopropyl)-4-(naphthalen-2-ylmethoxy)pyrrolidine-1-carboxylate

- Key Differences : Incorporates a naphthylmethoxy group at the 4-position, increasing steric bulk and hydrophobicity compared to the unsubstituted target compound.

- Synthetic Relevance : The naphthylmethoxy group enhances π-π stacking interactions in catalysis, but reduces solubility in polar solvents .

- Physical Properties: Not explicitly reported, but expected to have a higher melting point than the target compound due to increased molecular rigidity.

tert-Butyl 3-((3-ethoxy-3-oxopropyl)amino)pyrrolidine-1-carboxylate (Compound 237)

- Key Differences: Substitutes the 2-position ethoxy-oxopropyl chain with a 3-ethoxy-3-oxopropylamino group.

- Reactivity: The amino group increases nucleophilicity, enabling participation in reductive amination or acylation reactions, unlike the ester-functionalized target compound .

- Synthesis: Prepared via enecarbamate coupling with ethyl 3-aminopropionate hydrochloride, differing from the Boc-protection strategies used for the target compound .

Spiro-Pyrrolidine-Oxindole Derivatives

Compound 328

- Structure : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate.

- Key Differences : Incorporates a spiro-oxindole core and a prop-1-en-1-yl group, introducing conjugated double bonds and planar rigidity.

- Physical Properties : Melting point = 99°C; [α]D²⁶ = -31.6 (CHCl₃); distinct NMR signals for the spirocyclic indole moiety .

- Applications : Used in alkaloid synthesis due to its stereochemical complexity .

Compound 330

- Structure : tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-2'-(triisopropylsilylethynyl)-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate.

- Key Differences : Features a formyl group and triisopropylsilylethynyl substituent, enabling further functionalization via aldehyde chemistry.

- Synthesis : Involves OsO₄-mediated dihydroxylation and Pb(OAc)₄ oxidation, contrasting with the straightforward esterification steps of the target compound .

Derivatives with Heterocyclic Modifications

cis-tert-Butyl 3-ethyl-4-(2-(5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate

Comparative Data Table

Key Findings and Implications

Steric and Electronic Effects : Substituents like naphthylmethoxy or spiro-oxindole cores significantly alter solubility and reactivity. The target compound’s ethoxy-oxopropyl group balances lipophilicity and metabolic stability compared to bulkier analogs .

Synthetic Flexibility : The Boc-protected pyrrolidine scaffold allows diverse functionalization, as seen in spiro-oxindole derivatives (e.g., OsO₄/Pb(OAc)₄-mediated steps) .

Biological Activity

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with the CAS number 1187243-01-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.36 g/mol

- IUPAC Name : tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.

Pharmacological Effects

- Antitumor Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Study 1: Antitumor Activity in Breast Cancer

A study evaluated the effects of a pyrrolidine derivative on MCF-7 breast cancer cells. The compound induced significant apoptosis and reduced cell viability through caspase activation pathways. The findings suggest that this compound could be further explored as a therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an experimental model of Alzheimer's disease, a related pyrrolidine compound was shown to reduce amyloid-beta accumulation and improve cognitive function in mice. This indicates that this compound may have similar neuroprotective properties.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Mitigation Strategies :

- Reproduce protocols with strict control of variables (e.g., moisture, inert atmosphere).

- Compare yields across multiple studies (e.g., tert-butyl pyrrolidine derivatives in and show 62–99% yields depending on purification ).

Basic: What are the stability profiles and storage recommendations for this compound?

Answer:

Q. Safety Precautions :

- Use gloves and goggles; avoid inhalation (no acute toxicity reported, but general organics handling applies) .

Advanced: What functionalization strategies preserve the tert-butyl carboxylate group during downstream modifications?

Answer:

- Selective Protection/Deprotection : Use acid-labile Boc groups (removable with TFA) while modifying other sites .

- Mild Reaction Conditions : Employ low-temperature nucleophilic substitutions (e.g., –78°C Grignard reactions) to avoid cleavage .

- Orthogonal Protecting Groups : Pair Boc with photolabile or enzymatic groups for sequential modifications .

Example : In , the Boc group remained intact during alkylation of a pyrrolidine derivative using LiAlH₄ at 0°C .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

- HPLC Analysis : Use reverse-phase columns (C18) with UV detection at 210–254 nm .

- Melting Point Determination : Sharp melting ranges (e.g., 120–122°C) indicate high crystallinity and purity .

- Elemental Analysis : Confirm %C, %H, %N within 0.3% of theoretical values .

Advanced: What computational tools aid in retrosynthetic planning for this compound?

Answer:

- AI-Powered Synthesis Platforms : Tools like Pistachio or Reaxys predict feasible routes using reaction databases .

- Density Functional Theory (DFT) : Models transition states to optimize stereochemical outcomes .

Example : highlights one-step synthetic routes for tert-butyl pyrrolidine derivatives using retrosynthetic algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.